Cas no 1379042-22-4 (2-(cyclopropylmethoxymethyl)benzenethiol)
2-(cyclopropylmethoxymethyl)benzenethiol Chemical and Physical Properties
Names and Identifiers
-
- 2-(cyclopropylmethoxymethyl)benzenethiol
- Benzenethiol, 2-[(cyclopropylmethoxy)methyl]-
-
- MDL: MFCD19443093
- Inchi: 1S/C11H14OS/c13-11-4-2-1-3-10(11)8-12-7-9-5-6-9/h1-4,9,13H,5-8H2
- InChI Key: AFUYEFULYCSAIH-UHFFFAOYSA-N
- SMILES: C1(S)=CC=CC=C1COCC1CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
2-(cyclopropylmethoxymethyl)benzenethiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB435026-1 g |
2-[(Cyclopropanemethoxy)methyl]thiophenol; . |
1379042-22-4 | 1g |
€594.40 | 2023-06-16 | ||
| abcr | AB435026-5 g |
2-[(Cyclopropanemethoxy)methyl]thiophenol; . |
1379042-22-4 | 5g |
€1373.40 | 2023-06-16 | ||
| abcr | AB435026-1g |
2-[(Cyclopropanemethoxy)methyl]thiophenol; . |
1379042-22-4 | 1g |
€1555.10 | 2025-04-21 | ||
| abcr | AB435026-5g |
2-[(Cyclopropanemethoxy)methyl]thiophenol; . |
1379042-22-4 | 5g |
€1373.40 | 2023-09-04 |
2-(cyclopropylmethoxymethyl)benzenethiol Suppliers
2-(cyclopropylmethoxymethyl)benzenethiol Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-(cyclopropylmethoxymethyl)benzenethiol
Recent Advances in the Application of 2-(Cyclopropylmethoxymethyl)benzenethiol (CAS: 1379042-22-4) in Chemical Biology and Pharmaceutical Research
The compound 2-(cyclopropylmethoxymethyl)benzenethiol (CAS: 1379042-22-4) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This aromatic thiol derivative, characterized by its unique cyclopropylmethoxymethyl substitution, has garnered significant attention due to its versatile reactivity and potential applications in drug discovery. Recent studies have explored its role as a building block for the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and covalent protein modifiers.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in creating selective cysteine-targeting warheads for kinase inhibition. Researchers utilized 2-(cyclopropylmethoxymethyl)benzenethiol as a key intermediate in developing irreversible inhibitors of Bruton's tyrosine kinase (BTK), showing improved selectivity profiles compared to conventional acrylamide-based inhibitors. The cyclopropylmethoxymethyl moiety was found to significantly influence the compound's pharmacokinetic properties, including metabolic stability and membrane permeability.
In parallel developments, the compound has shown promise in PROTAC (Proteolysis Targeting Chimera) technology. A recent Nature Chemical Biology publication highlighted its incorporation into heterobifunctional molecules designed to target estrogen receptors for degradation. The thiol group's reactivity enabled efficient conjugation to E3 ligase ligands, while the cyclopropylmethoxymethyl group contributed to enhanced cellular uptake and target engagement.
Structural-activity relationship (SAR) studies have revealed that the unique steric and electronic properties of 2-(cyclopropylmethoxymethyl)benzenethiol contribute to its distinctive biological profile. Computational modeling suggests that the cyclopropyl ring induces favorable conformational constraints, while the methoxymethyl linker provides optimal spacing for target interaction. These features have been exploited in the design of novel antiviral agents, with recent preclinical data showing potent activity against SARS-CoV-2 main protease.
The compound's synthetic versatility has also been demonstrated in materials science applications. A 2024 ACS Applied Materials & Interfaces report described its use as a functionalization agent for gold nanoparticles, creating stable monolayers with unique interfacial properties. This application leverages the strong gold-thiolate bond formation while benefiting from the modified surface chemistry imparted by the cyclopropylmethoxymethyl group.
Ongoing research continues to explore the full potential of 2-(cyclopropylmethoxymethyl)benzenethiol in medicinal chemistry. Current investigations focus on its application in targeted protein degradation, covalent drug discovery, and as a versatile handle for bioconjugation. The compound's unique combination of stability and reactivity positions it as a valuable tool for addressing challenging targets in drug development, particularly in oncology and inflammatory diseases.
1379042-22-4 (2-(cyclopropylmethoxymethyl)benzenethiol) Related Products
- 1378574-70-9(2-(butoxymethyl)benzenethiol)
- 1379110-83-4(2-(propan-2-yloxymethyl)benzenethiol)
- 1379307-34-2(2-(cyclopentyloxymethyl)benzenethiol)
- 1443303-91-0(2-(cyclohexylmethoxymethyl)benzenethiol)
- 1378657-77-2(2-(butan-2-yloxymethyl)benzenethiol)
- 1379309-05-3(2-[(Cyclopropanemethoxy)methyl]-4-fluorothiophenol)
- 1443302-52-0(2-(cyclohexyloxymethyl)benzenethiol)
- 1378657-64-7(2-[(n-Propyloxy)methyl]thiophenol)
- 1443326-67-7(4-[(Cyclohexanemethoxy)methyl]thiophenol)
- 1379108-96-9(3-(cyclopropylmethoxymethyl)benzenethiol)